Home > Products > Screening Compounds P55208 > (S)-N-Desmethyl Citalopram Hydrochloride
(S)-N-Desmethyl Citalopram Hydrochloride -

(S)-N-Desmethyl Citalopram Hydrochloride

Catalog Number: EVT-13854761
CAS Number:
Molecular Formula: C19H20ClFN2O
Molecular Weight: 346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Metabolic Pathways and Biotransformation of (S)-N-Desmethyl Citalopram Hydrochloride

Enzymatic Demethylation Processes in Citalopram Metabolism

(S)-N-Desmethyl citalopram ((S)-DCIT) is the primary N-demethylated metabolite of the antidepressant citalopram, formed via sequential enzymatic removal of methyl groups. The biotransformation initiates with CYP-mediated oxidation of the tertiary amine group of citalopram, yielding (S)-DCIT as an intermediate. Subsequent N-demethylation of (S)-DCIT generates (S)-didesmethylcitalopram ((S)-DDCT), primarily catalyzed by CYP2D6 [1] [10]. This two-step pathway exhibits enantioselectivity, with the (S)-enantiomer of citalopram metabolized faster than its (R)-counterpart by CYP2C19, leading to differential accumulation of (S)-DCIT [10].

Key kinetic parameters of this process are summarized below:

Table 1: Kinetic Parameters of Citalopram Demethylation in Human Liver Microsomes

SubstrateMetaboliteKm (μM)Vmax (pmol/min/mg)Catalyzing Enzyme
(S)-Citalopram(S)-DCIT98.5 ± 12.3243 ± 18CYP2C19, CYP3A4
(S)-DCIT(S)-DDCT152 ± 2287 ± 7CYP2D6
(R)-Citalopram(R)-DCIT115 ± 15198 ± 15CYP3A4

Data derived from in vitro microsomal studies [4] [10].

Recent studies have identified additional oxidative pathways involving CYP3A4-mediated formation of 3-hydroxycitalopram and 3-oxocitalopram, though these minor metabolites constitute <5% of total biotransformation products [8]. The intrinsic clearance (CLint) of (S)-citalopram to (S)-DCIT is 2.47 μL/min/mg, significantly higher than that of (R)-citalopram (1.72 μL/min/mg), confirming preferential metabolism of the pharmacologically active (S)-enantiomer [4] [10].

Role of Cytochrome P450 Isoenzymes (CYP2C19, CYP3A4) in Metabolic Activation

CYP2C19 governs the stereoselective activation of citalopram to (S)-DCIT, while CYP3A4 contributes to non-selective N-demethylation. Genetic polymorphisms in CYP2C19 critically influence metabolic efficiency:

  • Poor Metabolizers (PMs): Individuals with CYP2C19 loss-of-function alleles (2/2, 2/3, 3/3) exhibit 2.75-fold higher systemic exposure to (S)-citalopram and 40% reduced (S)-DCIT formation compared to Extensive Metabolizers (EMs) [9] [10].
  • Ultrarapid Metabolizers (UMs): Carriers of CYP2C1917 gain-of-function alleles demonstrate 35% lower (S)-citalopram AUC and accelerated (S)-DCIT generation [9].

Table 2: Impact of CYP Genotypes on (S)-DCIT Pharmacokinetics

Genotype(S)-Citalopram AUC0-∞ (ng·h/mL)(S)-DCIT Formation RateMetabolic Ratio (DCIT/CIT)
CYP2C19 EM245 ± 98100% (Reference)0.37 ± 0.08
CYP2C19 PM672 ± 204*60% ↓*0.21 ± 0.05*
CYP2C1917 Carrier159 ± 67*130% ↑*0.49 ± 0.12*

**p < 0.05 vs. EMs; data from clinical pharmacokinetic studies [9] [10].

CYP3A4 compensates for deficient CYP2C19 activity, particularly in PMs, where it catalyzes >70% of residual (S)-DCIT formation [4]. In vitro studies using chemical inhibitors show:

  • Ketoconazole (CYP3A4 inhibitor) reduces (S)-DCIT generation by 45% in CYP2C19 PM microsomes
  • Omeprazole (CYP2C19 inhibitor) decreases (S)-DCIT formation by 85% in EMs [4] [9]

Drug-drug-gene interactions (DDGIs) amplify these effects: concomitant use of CYP2C19 inhibitors (e.g., fluconazole) in PMs increases (S)-citalopram AUC by 4.38-fold, severely impairing (S)-DCIT production [9].

Interspecies Variability in Metabolic Kinetics: Rodent vs. Human Models

Significant interspecies differences in (S)-DCIT kinetics necessitate cautious extrapolation of preclinical data:

  • Half-life Disparities: Humans exhibit prolonged (S)-DCIT elimination (t1/2 = 59 hours) compared to rats (t1/2 = 8.5 hours) [5] [7]. This results from higher renal clearance in rodents and differential CYP expression.
  • Metabolite Ratios: The plasma (S)-DCIT/(S)-citalopram ratio is 0.37 in humans but reaches 1.2 in mice, indicating accelerated N-demethylation in rodents [5] [10].
  • Enzyme Contributions: CYP2C19 activity is absent in rodents, making CYP3A the primary demethylating enzyme. In humans, CYP2C19 handles 50–80% of (S)-citalopram clearance [4] [10].

Table 3: Comparative Pharmacokinetics of (S)-DCIT Across Species

ParameterHumanRatMouse
t1/2 (h)59 ± 148.5 ± 2.36.2 ± 1.8
CL/F (L/h/kg)0.32 ± 0.082.8 ± 0.64.1 ± 1.2
Vd (L/kg)14 ± 312 ± 29.5 ± 1.5
Metabolic Ratio (DCIT/CIT)0.37 ± 0.080.95 ± 0.21.2 ± 0.3

Data compiled from in vivo studies [5] [7] [10].

Humanized mouse models expressing CYP2C19 partially recapitulate human metabolism, showing (S)-DCIT exposure intermediate between wild-type mice and humans (AUC: 480 vs. 320 and 680 ng·h/mL, respectively) [10]. This highlights the indispensability of human clinical data for pharmacokinetic predictions. Notably, CYP2C19 PM humans exhibit kinetics resembling rodent models – with extended citalopram half-life (95 hours) and negligible (S)-DCIT formation – underscoring the enzyme’s pivotal role [10].

Properties

Product Name

(S)-N-Desmethyl Citalopram Hydrochloride

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride

Molecular Formula

C19H20ClFN2O

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m0./s1

InChI Key

DYIZNULSIBGJPJ-FYZYNONXSA-N

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Isomeric SMILES

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.